molecular formula C25H29FN4O3 B2684919 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897611-29-9

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2684919
CAS No.: 897611-29-9
M. Wt: 452.53
InChI Key: LKZCJZBSTYZCIG-UHFFFAOYSA-N
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Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

The structural characteristics of related compounds have been elucidated through X-ray crystallography. These studies offer insights into the hydrogen bonding patterns and molecular conformations which are essential for understanding the compound's interactions at the molecular level. For example, Ullah and Altaf (2014) detailed the crystal structures of structurally related compounds, highlighting their extensive hydrogen bonding and short contact formations that result in one-dimensional networks (Ullah & Altaf, 2014).

Medicinal Chemistry and Pharmacology

Several studies have focused on the design, synthesis, and biological activity of novel compounds derived from this chemical scaffold. These compounds have been evaluated for their potential therapeutic applications, including anticonvulsant, antineoplastic, and antipsychotic effects. For instance, Obniska et al. (2015) synthesized new amides derived from a related scaffold and evaluated their anticonvulsant activity, revealing compounds with significant protection in animal models of epilepsy (Obniska et al., 2015).

Drug Metabolism

Understanding the metabolism of drugs with similar structures is crucial for drug development. Gong et al. (2010) identified the main metabolic pathways of flumatinib, a related antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, providing valuable information on N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as primary metabolic routes (Gong et al., 2010).

Radiopharmaceuticals

Compounds structurally similar to the one have been synthesized for imaging purposes. Eskola et al. (2002) developed a candidate for imaging dopamine D4 receptors, illustrating the application of such compounds in neuroimaging and the study of neurological disorders (Eskola et al., 2002).

Enzyme Inhibition and Antitumor Activity

Research into enzyme inhibitors and antitumor agents has highlighted the potential of derivatives for therapeutic use. Li et al. (2013) designed and synthesized a series of novel compounds as c-Met/ALK dual inhibitors, demonstrating significant tumor growth inhibition in preclinical models (Li et al., 2013).

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-16-22(31)23(25(32)30(18)14-15-33-2)24(19-4-3-9-27-17-19)29-12-10-28(11-13-29)21-7-5-20(26)6-8-21/h3-9,16-17,24,31H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZCJZBSTYZCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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